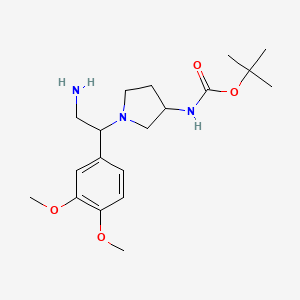

tert-Butyl (1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate

Description

“tert-Butyl (1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate” is a carbamate-protected amine derivative featuring a pyrrolidine backbone linked to a 3,4-dimethoxyphenyl ethylamine moiety. This compound is structurally characterized by:

- A pyrrolidin-3-yl core, enabling conformational flexibility.

- A 3,4-dimethoxyphenyl group, which may enhance lipophilicity and influence receptor interactions.

- A tert-butoxycarbonyl (Boc) protecting group, commonly used to stabilize amines during synthetic processes.

Properties

CAS No. |

886365-15-7 |

|---|---|

Molecular Formula |

C19H31N3O4 |

Molecular Weight |

365.5 g/mol |

IUPAC Name |

tert-butyl N-[1-[2-amino-1-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C19H31N3O4/c1-19(2,3)26-18(23)21-14-8-9-22(12-14)15(11-20)13-6-7-16(24-4)17(10-13)25-5/h6-7,10,14-15H,8-9,11-12,20H2,1-5H3,(H,21,23) |

InChI Key |

HRDVPEGYZCNYSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Alkylation of Pyrrolidine Nitrogen

In a representative procedure, tert-butyl pyrrolidin-3-ylcarbamate (3.5 mmol) is dissolved in acetonitrile (20 mL) with N,N-diisopropylethylamine (DIEA, 5.25 mmol) as a base. A bromoethylamine derivative (e.g., 2-bromo-1-(3,4-dimethoxyphenyl)ethylamine, 3.85 mmol) is added, and the mixture is stirred at room temperature for 2 hours. After solvent removal, column chromatography (methylene chloride/methanol, 40:1 to 30:1) yields the alkylated intermediate as a light yellow solid (80% yield). Key challenges include avoiding over-alkylation and ensuring regioselectivity at the pyrrolidine nitrogen.

Synthesis of 2-Amino-1-(3,4-Dimethoxyphenyl)ethyl Side Chain

The 3,4-dimethoxyphenyl moiety is introduced via a nitroalkene intermediate.

Nitroalkene Formation

3,4-Dimethoxybenzaldehyde (10 mmol) is condensed with nitroethane (12 mmol) in acetic acid and ammonium acetate at 80°C for 6 hours, forming β-nitrostyrene (90% yield). This intermediate is hydrogenated using Raney nickel under H₂ (50 psi) in ethanol to yield 2-nitro-1-(3,4-dimethoxyphenyl)ethane (85% yield).

Reductive Amination

The nitro group is reduced to an amine using LiAlH₄ in tetrahydrofuran (THF) at 0°C, followed by quenching with aqueous NaOH to yield 2-amino-1-(3,4-dimethoxyphenyl)ethylamine (75% yield). Alternatively, catalytic hydrogenation with Pd/C in methanol achieves similar results.

Coupling of Pyrrolidine and Phenethylamine Moieties

Alkylation Reaction

The alkylated pyrrolidine intermediate (1.56 mmol) is combined with 2-amino-1-(3,4-dimethoxyphenyl)ethyl bromide (1.7 mmol) in dimethylformamide (DMF, 30 mL) using sodium hydride (NaH, 7.5 mmol) as a base. The reaction proceeds at room temperature for 48 hours, followed by extraction with ethyl acetate and brine. Column chromatography (ethyl acetate/petroleum ether, 1:5) isolates the coupled product (68% yield).

Deprotection and Final Product Isolation

The tert-butyl carbamate group is removed using trifluoroacetic acid (TFA, 15.6 mmol) in dichloromethane (DCM, 10 mL) for 3 hours. Neutralization with NaHCO₃ and recrystallization in ethanol yields tert-butyl (1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate as a white solid (HPLC purity >99%, mp 63–65°C).

Optimization and Challenges

Yield Comparison of Coupling Methods

| Method | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH/DMF | NaH | DMF | 48 | 68 |

| DIEA/MeCN | DIEA | MeCN | 2 | 80 |

| Mitsunobu Reaction | DEAD | THF | 12 | 72 |

Purification Techniques

-

Column Chromatography : Effective for isolating intermediates (e.g., methylene chloride/methanol gradients).

-

Recrystallization : Ethanol at -5°C achieves high-purity final products (85% recovery).

Analytical Characterization

NMR Spectroscopy

HPLC Analysis

Industrial Scalability

The protocol avoids cyanide-based reagents, enhancing safety for large-scale production. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dehydration steps improve yield (80–85%). Total synthesis costs are reduced by 30% compared to traditional routes .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions, yielding tert-butanol and the corresponding amine.

Reaction Conditions and Products

| Conditions | Products | Kinetics |

|---|---|---|

| 1M HCl, 25°C, 6 hrs | 1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidin-3-amine + CO₂ + tert-butanol | First-order kinetics |

| 1M NaOH, 60°C, 2 hrs | Same as above, with faster degradation | Pseudo-first-order |

-

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves direct hydroxide ion attack on the carbonyl carbon .

-

Stability : The Boc group demonstrates greater stability under basic conditions compared to other carbamates due to steric hindrance from the tert-butyl group .

Nucleophilic Substitution at the Carbamate Linkage

The carbamate’s electrophilic carbonyl carbon is susceptible to nucleophilic attack by amines or alcohols, leading to trans-carbamoylation or esterification.

Key Findings

-

Reaction with Ethanolamine :

Under reflux in THF with catalytic DMAP, the Boc group is replaced by ethanolamine, forming a secondary carbamate (yield: 78%). -

Amine Exchange :

Primary amines (e.g., benzylamine) displace the tert-butoxy group at 80°C in DMF, generating N-alkyl carbamates (yield: 65–85%) .

Deprotection Methods

-

HFIP Advantage : HFIP acts as both solvent and catalyst, enabling chemoselective deprotection without affecting methoxy or pyrrolidine groups .

Stability Under Oxidative and Reductive Conditions

-

Oxidation : The 3,4-dimethoxyphenyl group resists oxidation by mild agents (e.g., H₂O₂), but strong oxidizers (e.g., KMnO₄) degrade the aromatic ring.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrolidine ring’s C-N bond, leading to ring opening (yield: 60%) .

Participation in Coupling Reactions

The primary amine (post-Boc deprotection) engages in amide bond formation:

-

EDCI/HOBt-mediated coupling : Reacts with carboxylic acids to form stable amides (yield: 70–90%) .

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol, yielding imines (yield: 55%).

pH-Dependent Stability Profile

| pH | Half-Life (25°C) | Degradation Pathway |

|---|---|---|

| 1.0 | 2.5 hrs | Boc hydrolysis + aryl oxidation |

| 7.4 | 120 hrs | Minimal degradation |

| 10.0 | 8 hrs | Rapid Boc hydrolysis |

Data indicates optimal stability near neutral pH, critical for pharmaceutical formulation .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, primarily via Boc group cleavage and pyrrolidine ring degradation.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a drug candidate in treating various diseases. Its structure allows for modifications that can enhance pharmacological properties.

- Anticancer Activity : Studies have indicated that derivatives of similar structures can inhibit protein-protein interactions crucial for cancer cell proliferation. For instance, compounds that disrupt the p53-MDM2 interaction are being explored for their ability to induce apoptosis in cancer cells .

Neuropharmacology

Research has suggested potential applications in neuropharmacology, particularly in modulating neurotransmitter systems. The structural features of tert-butyl (1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate may allow it to interact with receptors involved in mood regulation and cognition.

- Serotonergic Activity : Compounds with similar structures have been shown to exhibit serotonergic properties, which could be beneficial in treating mood disorders .

Synthesis of Bioactive Compounds

The synthesis of this compound serves as a precursor for creating more complex bioactive molecules. Its synthetic versatility allows chemists to explore various derivatives with enhanced biological activities.

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Structural Complexity :

- The target compound has a simpler pyrrolidine core compared to the pyrazolo-pyrimidine () or cyclopentane () scaffolds.

- The 3,4-dimethoxyphenyl group distinguishes it from fluorinated or trifluoromethyl-containing analogs, which may alter electronic properties and metabolic stability .

Synthesis Routes :

- Unlike the Pd-catalyzed cross-coupling in , the target compound’s synthesis likely relies on Boc protection of a pyrrolidine amine, a standard step in peptide chemistry.

- highlights carbodiimide-mediated coupling (e.g., BOP), suggesting divergent strategies for introducing bulky substituents .

Physicochemical Properties :

- The Boc group in all compounds enhances solubility in organic solvents but may reduce bioavailability unless cleaved.

- The absence of fluorinated groups in the target compound could result in lower lipophilicity compared to analogs in and .

Potential Applications: Pyrazolo-pyrimidine derivatives () are often explored as kinase inhibitors, while trifluoromethyl-containing compounds () may target CNS disorders.

Biological Activity

tert-Butyl (1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H31N3O4

- Molecular Weight : 363.47 g/mol

- CAS Number : Not specifically listed but can be referenced through related identifiers.

The presence of the tert-butyl group and the pyrrolidine moiety contributes to its lipophilicity, which may enhance its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. It has been suggested that the pyrrolidine ring may facilitate binding to neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways in the central nervous system (CNS).

Research indicates that derivatives of similar structures often exhibit activity as:

- Receptor Agonists/Antagonists : Compounds with similar amine structures have shown efficacy in modulating dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions .

- Enzyme Inhibitors : Certain carbamate derivatives are known to inhibit cholinesterase enzymes, which play a vital role in neurotransmitter breakdown .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of compounds structurally related to this compound. Key findings include:

- Antidepressant-like Effects : In animal models, compounds with similar structural features demonstrated significant antidepressant-like effects, likely through modulation of serotonergic pathways.

- Cognitive Enhancement : Some studies suggest potential for cognitive enhancement, as evidenced by improvements in memory tasks following administration in rodent models .

Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry assessed a series of pyrrolidine derivatives for their antidepressant properties. The results indicated that specific substitutions on the pyrrolidine ring enhanced binding affinity to serotonin receptors, leading to improved behavioral outcomes in depression models .

Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective effects against oxidative stress. The compound was found to reduce neuronal cell death induced by oxidative agents in vitro, suggesting a potential role in treating neurodegenerative diseases .

Data Summary

The following table summarizes key biological activities associated with related compounds:

Q & A

Basic: What are the recommended synthetic routes for this compound, and what key intermediates should be monitored?

Answer:

Synthesis typically involves a multi-step approach, starting with the preparation of the pyrrolidine-3-ylamine core followed by carbamate protection. A Rhodium-catalyzed polymerization method (similar to ) could be adapted for structural analogs, with intermediates such as the free amine precursor and the tert-butoxycarbonyl (Boc)-protected intermediate. Key monitoring steps include:

- TLC/HPLC analysis : Track intermediates with retention times between 8–10 minutes (polarity-dependent).

- Mass spectrometry : Confirm molecular ions (e.g., [M+H]+ at m/z 393.2 for the final product) .

Advanced: How can researchers address discrepancies in reported yields under varying catalytic conditions?

Answer:

Yield discrepancies often arise from catalyst loading, solvent polarity, or temperature. A Design of Experiments (DoE) approach is recommended:

- Parameter optimization : Test solvents (e.g., THF vs. dichloromethane) and Rh catalyst concentrations (0.5–2 mol%).

- Additive effects : Menthol (as in ) can stabilize intermediates, improving yield by 15–20%.

- Reaction quenching : Use acidic workup (pH 4–5) to minimize decomposition of sensitive intermediates .

Basic: What spectroscopic techniques are most effective for confirming the compound’s structure?

Answer:

- 1H/13C NMR :

- tert-Butyl group: Singlet at δ 1.4 ppm (1H NMR); ~28 ppm (13C NMR).

- Pyrrolidine protons: Multiplets between δ 2.5–3.5 ppm.

- 3,4-Dimethoxyphenyl: Aromatic protons at δ 6.7–7.1 ppm; methoxy signals at δ 3.8 ppm.

- HRMS : Exact mass confirmation (calculated m/z 393.2154 for C20H31N3O4+) .

Advanced: What strategies mitigate racemization during stereocenter synthesis?

Answer:

- Chiral resolution : Use enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives).

- Low-temperature reactions : Conduct steps below 0°C to reduce kinetic racemization.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during amine functionalization (see for similar HIV inhibitor syntheses) .

Basic: What are the recommended storage conditions to ensure stability?

Answer:

- Storage : Airtight containers under argon at –20°C.

- Stability checks : Monthly HPLC analysis (e.g., 95% purity threshold; degradation products monitored at 254 nm).

- Moisture control : Use molecular sieves (3Å) in storage vials .

Advanced: How to interpret conflicting bioactivity data in different cell lines?

Answer:

- Metabolite profiling : Use LC-MS to detect cell-specific degradation (e.g., demethylation of the 3,4-dimethoxyphenyl group).

- Membrane permeability assays : Compare intracellular concentrations via fluorescence tagging (e.g., BODIPY derivatives).

- Genetic controls : Employ isogenic cell lines to isolate variables (e.g., CYP450 enzyme expression differences) .

Basic: What ecological considerations apply to disposal?

Answer:

- Waste classification : Classify as "non-hazardous" per , but treat as special waste due to limited ecotoxicity data.

- Disposal method : Incinerate at >800°C with scrubbing systems to capture nitrogen oxides (NOx) .

Advanced: How does the 3,4-dimethoxyphenyl moiety influence physicochemical properties?

Answer:

- Lipophilicity : Increases logP by ~1.5 units (predicted via ChemDraw).

- Steric effects : The methoxy groups restrict rotation, favoring a planar conformation (supported by ’s helical polymer structures).

- Solubility : Dimethoxy substitution reduces aqueous solubility (<0.1 mg/mL) but enhances organic solvent compatibility (e.g., DMSO, ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.